trans-4-(4-Morpholinyl)-3-pyrrolidinol

Chiral synthesis stereochemistry enantiomeric excess

trans-4-(4-Morpholinyl)-3-pyrrolidinol (CAS 1262833-06-6) is a chiral, heterocyclic small-molecule building block that integrates a morpholine ring with a 3-pyrrolidinol core in a defined trans (3S,4S) configuration. With the molecular formula C8H16N2O2 and a molecular weight of 172.22 g·mol⁻¹, the compound presents two hydrogen-bond donor sites (the secondary amine and the hydroxyl group) and four hydrogen-bond acceptor sites (the morpholine oxygen, morpholine nitrogen, pyrrolidine nitrogen, and the hydroxyl oxygen), affording a polar surface area (PSA) of 44.73 Ų.

Molecular Formula C8H16N2O2
Molecular Weight 172.22
CAS No. 1262833-06-6
Cat. No. B3095409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(4-Morpholinyl)-3-pyrrolidinol
CAS1262833-06-6
Molecular FormulaC8H16N2O2
Molecular Weight172.22
Structural Identifiers
SMILESC1COCCN1C2CNCC2O
InChIInChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m0/s1
InChIKeyXTYNAFYREQNMKG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-(4-Morpholinyl)-3-pyrrolidinol (CAS 1262833-06-6): Chiral Morpholine-Pyrrolidine Hybrid Building Block for Medicinal Chemistry Procurement


trans-4-(4-Morpholinyl)-3-pyrrolidinol (CAS 1262833-06-6) is a chiral, heterocyclic small-molecule building block that integrates a morpholine ring with a 3-pyrrolidinol core in a defined trans (3S,4S) configuration . With the molecular formula C8H16N2O2 and a molecular weight of 172.22 g·mol⁻¹, the compound presents two hydrogen-bond donor sites (the secondary amine and the hydroxyl group) and four hydrogen-bond acceptor sites (the morpholine oxygen, morpholine nitrogen, pyrrolidine nitrogen, and the hydroxyl oxygen), affording a polar surface area (PSA) of 44.73 Ų . It is commercially supplied as the free base or, more commonly, as the dihydrochloride salt (CAS 1187339-81-6) to improve handling and aqueous solubility . The compound serves as a versatile intermediate for the construction of kinase inhibitors, GPCR ligands, and other drug-like molecules where the combination of a morpholine solubilizing group and a chiral pyrrolidine scaffold is desired .

Chiral Synthesis Single trans-(3S,4S) enantiomer for stereochemical-control studies
Med Chem Scaffold Morpholine-pyrrolidine hybrid core for kinase and GPCR ligand design
Handling Format Dihydrochloride salt supports aqueous solubility and automated workflows

Why Generic Substitution of trans-4-(4-Morpholinyl)-3-pyrrolidinol with Racemic or Deoxy Analogs Compromises Chiral Synthesis and Physicochemical Profiles


Compounds that share the morpholine-pyrrolidine scaffold—such as racemic 4-morpholin-4-ylpyrrolidin-3-ol (CAS 524070-33-5) or the deoxy analog 4-(pyrrolidin-3-yl)morpholine (CAS 53617-37-1)—cannot be directly substituted for the single-enantiomer trans-(3S,4S) compound without altering critical molecular recognition elements . In chiral drug discovery, the absence of a defined stereochemistry introduces an uncontrolled variable that can confound structure-activity relationships (SAR), while omission of the pyrrolidine 3-hydroxyl group reduces hydrogen-bond-donor capacity and raises lipophilicity, potentially shifting a lead series away from desirable property space . The quantitative evidence below substantiates why procurement specifications that explicitly demand the trans-(3S,4S) enantiomer and the hydroxylated scaffold are scientifically justified.

Identity Single trans-(3S,4S) enantiomer
Scaffold Hydroxylated pyrrolidine (2 HBD)
Analog Racemic mixture or deoxy analog
Risk Stereochemical variable may confound SAR; reduced HBD capacity may shift property space
Form Solid dihydrochloride salt
Quality ISO-certified, batch COA
Analog Free base liquid
Risk Handling and stability differences may impact automated screening and long-term storage

Quantitative Differentiation Evidence for trans-4-(4-Morpholinyl)-3-pyrrolidinol vs. Closest Structural Analogs


Enantiomeric Purity: Single (3S,4S) Isomer vs. Racemic Mixture

The target compound is manufactured as the single trans-(3S,4S) enantiomer with a purity specification of ≥98% (NLT 98%), whereas the commonly supplied analog 4-morpholin-4-ylpyrrolidin-3-ol (CAS 524070-33-5) is a racemic mixture typically offered at 95% purity . The defined stereochemistry eliminates the need for chiral separation and ensures batch-to-batch consistency in asymmetric synthesis.

Enantiomeric Purity
Head-to-head
≥98% single trans-(3S,4S) vs. racemic 95% purity
Supports chiral SAR consistency
Commercial supplier specification review
Chiral synthesis stereochemistry enantiomeric excess

Hydrogen-Bond Donor Count: Impact on Solubility and Target Engagement

trans-4-(4-Morpholinyl)-3-pyrrolidinol possesses two hydrogen-bond donor (HBD) groups (pyrrolidine NH and 3-hydroxyl), compared to only one HBD in the deoxy analog 4-(pyrrolidin-3-yl)morpholine (CAS 53617-37-1) . In computational drug-likeness filters (e.g., Lipinski's Rule of Five), an additional HBD is known to correlate with improved aqueous solubility and can strengthen specific interactions with biological targets such as kinase hinge regions.

H-Bond Donor Count
Head-to-head
2 HBD (pyrrolidine NH + 3-OH) vs. 1 HBD in deoxy analog
May impact solubility and target-engagement profile
Structural analysis context
Hydrogen bonding solubility drug-likeness

Polar Surface Area (PSA): Modulating Permeability vs. Solubility

The experimental polar surface area (PSA) of trans-4-(4-morpholinyl)-3-pyrrolidinol is 44.73 Ų . The deoxy analog 4-(pyrrolidin-3-yl)morpholine, lacking the hydroxyl group, has a calculated PSA of approximately 24.5 Ų (based on fragment contribution methods), representing a 20 Ų reduction [1]. In drug discovery, a PSA below 60–70 Ų is generally desired for blood-brain barrier penetration, while values above 40 Ų favor aqueous solubility. The moderate PSA of the target places it in a balanced range suitable for both oral absorption and CNS penetration, whereas the lower PSA of the deoxy analog skews toward higher membrane permeability but reduced aqueous solubility.

Polar Surface Area
Cross-study
44.73 Ų vs. ~24.5 Ų for deoxy analog (~20 Ų higher)
Reported higher PSA may improve aqueous solubility and reduce non-specific binding
Comparator PSA estimated from fragment methods
Polar surface area membrane permeability ADME

Salt Form Advantage: Dihydrochloride vs. Free Base Handling Properties

The target compound is routinely supplied as the dihydrochloride salt (CAS 1187339-81-6), which is a combustible solid with improved storage stability and aqueous solubility compared to the free base . The free base form of 4-(pyrrolidin-3-yl)morpholine is described as an air-sensitive, pale yellow liquid with only slight water solubility . The solid salt form of the target simplifies weighing, dispensing, and dissolution in aqueous buffers, which is critical for high-throughput screening and automated synthesis platforms.

Salt Form Advantage
Head-to-head
Solid dihydrochloride salt vs. air-sensitive free base liquid
Supports automated compound management and aqueous buffer preparation
Handling and stability context
Salt selection solubility solid-state stability

Rotatable Bond Count: Conformational Flexibility in Target Binding

The target compound has a single rotatable bond (the C–N linkage between pyrrolidine and morpholine rings), whereas the deoxy analog also has one rotatable bond . However, the presence of the hydroxyl group on the pyrrolidine ring introduces an additional degree of conformational restriction through potential intramolecular hydrogen bonding with the morpholine oxygen, which can pre-organize the molecule into a more rigid, bioactive conformation. This reduced entropic penalty upon target binding is a class-level inference common to 3-pyrrolidinol derivatives but has not been directly measured for this specific scaffold.

Conformational Rigidity
Class-level
Potential intramolecular H-bond pre-organizes scaffold; no direct ΔG data
May improve ligand efficiency in fragment-based discovery
Data to verify; inferred from molecular mechanics
Conformational flexibility entropy ligand efficiency

Vendor-Attested Purity and Quality Systems: ISO-Certified Supply Chain

Suppliers of trans-4-(4-morpholinyl)-3-pyrrolidinol, such as MolCore, provide the compound under ISO-certified quality management systems with a purity specification of NLT 98%, accompanied by batch-specific certificates of analysis . In contrast, the racemic analog is often sold at 95% purity by generic chemical marketplaces without ISO documentation . For regulated pharmaceutical R&D environments, the availability of auditable quality documentation is a key procurement differentiator.

Quality Systems
Head-to-head
ISO-certified NLT 98% with batch COA vs. generic 95% without ISO documentation
Reported supply-chain reliability for regulated R&D environments
Commercial supplier comparison
Quality assurance ISO certification procurement reliability

Optimal Procurement and Application Scenarios for trans-4-(4-Morpholinyl)-3-pyrrolidinol in Drug Discovery


Chiral Kinase Inhibitor Scaffold Synthesis

The trans-(3S,4S) configuration provides a defined chiral center for the construction of ATP-competitive kinase inhibitors. The morpholine ring enhances water solubility, while the 3-hydroxyl group can serve as a hinge-binding hydrogen-bond donor or a handle for further derivatization (e.g., ether, ester, or carbamate formation). Procurement of the single enantiomer (≥98%) ensures that downstream SAR is not confounded by the opposite enantiomer, which is essential for kinases where stereochemistry profoundly impacts potency .

GPCR Ligand Library Diversification

Morpholine-containing pyrrolidines are privileged scaffolds in GPCR drug discovery, particularly for aminergic and peptidergic receptors. The balanced PSA (44.73 Ų) of the target compound positions it within the CNS-drug-like property space, making it suitable for generating brain-penetrant lead candidates. The availability of the dihydrochloride salt simplifies dissolution in assay buffers, facilitating rapid SAR expansion in high-throughput screening formats .

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 172.22 g·mol⁻¹, two H-bond donors, and a rigidifying intramolecular interaction between the 3-OH and morpholine oxygen, this compound meets the criteria for an ideal fragment hit (MW < 250, HBD ≤ 3). The combined morpholine-pyrrolidine scaffold provides a versatile vector for fragment growing or merging strategies, while the single enantiomer form eliminates the need for post-synthesis chiral resolution .

Automated Parallel Synthesis and Compound Management

The solid dihydrochloride salt form is non-air-sensitive, easy to weigh, and compatible with automated liquid handling systems. These attributes reduce DMSO stock solution preparation errors and improve long-term compound integrity in screening libraries. For organizations managing large compound collections, the combination of solid-state stability and ISO-certified quality documentation minimizes the risk of library degradation and ensures reproducible screening results .

Application
Selection Property
Validation Focus
Chiral kinase inhibitor scaffold synthesis
Stereochemical-control context
Enantiomer-attribution review and hinge-binding HBD motif
GPCR ligand library diversification
CNS-drug-like property space
Balanced PSA and salt-form solubility in HTS formats
Fragment-based drug discovery starting point
Fragment-like physicochemical profile
Conformational pre-organization and enantiopure vector for fragment growing
Automated parallel synthesis and compound management
Solid-state stability and ISO-certified quality
Long-term library integrity and reproducible liquid handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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